molecular formula C14H10FNO4 B7893721 Benzyl 3-fluoro-4-nitrobenzoate

Benzyl 3-fluoro-4-nitrobenzoate

Cat. No.: B7893721
M. Wt: 275.23 g/mol
InChI Key: JFWMWZBKNHKDKS-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C14H10FNO4 It is a derivative of benzoic acid, where the benzyl group is esterified to the carboxyl group, and the aromatic ring is substituted with a fluorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-4-nitrobenzoate typically involves the esterification of 3-fluoro-4-nitrobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-fluoro-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluoro-4-nitrobenzoic acid and benzyl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 3-fluoro-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-fluoro-4-nitrobenzoic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 3-fluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial or anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3-fluoro-4-nitrobenzoate in biological systems involves its interaction with specific enzymes or receptors. For example, in the case of ester hydrolysis, the compound is recognized and bound by esterases, which catalyze the cleavage of the ester bond to produce the corresponding acid and alcohol. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-fluoro-3-nitrobenzoate: Similar structure but with different positions of the fluorine and nitro groups.

    Benzyl 3-chloro-4-nitrobenzoate: Chlorine substituent instead of fluorine.

    Benzyl 3-fluoro-4-aminobenzoate: Amino group instead of nitro group.

Uniqueness

Benzyl 3-fluoro-4-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the aromatic ring. This arrangement can significantly influence its chemical reactivity and interaction with biological targets compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

IUPAC Name

benzyl 3-fluoro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-8-11(6-7-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWMWZBKNHKDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (4.60 mL), 53.6 mmol) is added to a stirred suspension of 3-fluoro-4-nitrobenzoic acid (5.11 g, 26.8 mmol) in CH2Cl2 (100 mL). DMF (0.1 mL) is added, and the solution stirred for 2 h at room temperature. The solvent is evaporated, and the residue is dissolved in CH2Cl2 (100 mL). Benzyl alcohol (5.54 mL, 53.6 mmol) and pyridine (2 mL) are added and the solution stirred for 16 h. The solvent is removed and the residue purified by filtration through a pad of silica gel, eluting with EtOAc/heptanes (1:9) to afford the title compound (6.8 g, 24.7 mmol).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
5.54 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 3-fluoro-4-nitroberizoic acid (33.0 g) in anhydrous DMF (300 ml) was cooled to 0° C., treated with sodium bicarbonate (13.5 g) and stirred for 30 min. The mixture was treated dropwise with benzyl bromide (19.0 ml) stirred for a further 30 min then allowed to warm to room temperature while stirring overnight (18 h). The resulting orange solution was evaporated under reduced pressure and the residue partitioned between ethyl acetate (1200 ml) and saturated aqueous sodium carbonate (1600 ml). The organic layer was split into 2×600 ml portions and each was washed with water (2×500 ml), brine (200 ml), dried over anhydrous magnesium sulfate then filtered. The filtrates were combined and evaporated under reduced pressure to give the title compound (38.2 g) as an orange oil which crystallised on standing overnight.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three

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